molecular formula C12H17N3O3S2 B5520355 (1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5520355
M. Wt: 315.4 g/mol
InChI Key: IFNZZKPHRJMBCW-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction This compound is a part of a class of sulfur-containing organic compounds, known for their complex molecular structures and potential biological activities. The compound has been synthesized and characterized in several studies, revealing interesting aspects of its chemistry.

Synthesis Analysis

  • Terada et al. (1986) synthesized a related compound, 1-Methyl-3, 4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, via a reaction involving quinaldine and methylsulfinylmethyl carbanion (Terada, Takeuchi, & Hamada, 1986).
  • Ulendeeva et al. (2004) conducted a similar synthesis for a related compound, 4-methyl-1-(methylsulfinylmethyl)-7-thiabicyclo[3.3.1]non-3-en-2-one-7-oxide (Ulendeeva et al., 2004).

Molecular Structure Analysis

  • The molecular structure of these compounds has been studied extensively using techniques like NMR and X-ray crystallography, revealing complex bicyclic skeletons and stereochemistry. Ho and Lin (1997) reported on the spectral and chemical properties of N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one (Ho & Lin, 1997).

Chemical Reactions and Properties

  • The chemical reactions involving these compounds are complex, involving processes like cyclization, oxidation, and functional group transformations. Ondrus et al. (1979) explored the 1,3-dipolar cycloaddition reactions of 1,2-dihydropyridines with organic azides (Ondrus, Knaus, & Giam, 1979).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Synthesis and Evaluation of Novel Compounds for Antimicrobial Use

Research has been conducted on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, through various chemical reactions, have shown promising results in in vitro antibacterial and antifungal activities, highlighting their potential as therapeutic agents in combating microbial infections (Darwish et al., 2014).

Antimicrobial and Antifungal Action of Sulfonyl-substituted Compounds

Another study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, demonstrating their potential for further studies as antimicrobial agents (Kobzar et al., 2019).

Antitumor Applications

Cytotoxic Activity Against Human Cancer Cell Lines

Studies have also been conducted on the synthesis of bicyclic σ receptor ligands with cytotoxic activity. These compounds, prepared from (R)- and (S)-glutamate, showed high σ1 receptor affinity and were investigated for cell growth inhibition against several human tumor cell lines. The findings suggest a specific target in certain cell lines, indicating the potential for the development of new antitumor agents (Geiger et al., 2007).

Structural and Conformational Studies

Structural and Conformational Analysis

Research into the structural and chemical properties of related compounds, such as N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one, provides insights into their spectral and chemical characteristics. Such studies are crucial for understanding the behavior of these compounds and optimizing their therapeutic potential (Ho & Lin, 1997).

properties

IUPAC Name

(1S,5R)-3-methylsulfonyl-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-20(17,18)14-4-9-2-3-11(6-14)15(12(9)16)5-10-7-19-8-13-10/h7-9,11H,2-6H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNZZKPHRJMBCW-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CCC(C1)N(C2=O)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.